N6,7-Dimethylquinoline-5,6-diamine chemical properties
N6,7-Dimethylquinoline-5,6-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with emerging interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on its potential as an anticancer and antimicrobial agent. This document consolidates available quantitative data, details experimental protocols, and visualizes key biological pathways to serve as a foundational resource for professionals in research and drug development.
Core Chemical Properties
N6,7-Dimethylquinoline-5,6-diamine, with the CAS number 83407-42-5, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | - |
| Molecular Weight | 187.24 g/mol | [1] |
| Melting Point | 131-132.5 °C | [1] |
| Boiling Point | 379.4 °C at 760 mmHg | [1] |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
The synthesis of N6,7-Dimethylquinoline-5,6-diamine typically involves multi-step organic reactions. Two common strategies are reductive amination and catalytic coupling.
Reductive Amination
A prevalent method for the synthesis of N6,7-Dimethylquinoline-5,6-diamine involves the reduction of a corresponding nitro-substituted precursor.
Experimental Protocol:
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Nitration: The quinoline backbone is first nitrated to introduce nitro groups at the desired positions.
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Reduction: The nitro-substituted quinoline is then subjected to reduction. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol. The reaction is typically carried out under a hydrogen atmosphere.
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Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield N6,7-Dimethylquinoline-5,6-diamine.
Catalytic Coupling
An alternative synthetic route involves the use of palladium-catalyzed coupling reactions to introduce the amino groups.
Experimental Protocol:
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Halogenation: A di-halogenated quinoline precursor is prepared.
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Coupling Reaction: The halogenated quinoline is then reacted with an appropriate amine source in the presence of a palladium catalyst and a suitable ligand.
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Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the catalyst and other inorganic byproducts. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for N6,7-Dimethylquinoline-5,6-diamine is not widely available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar quinoline derivatives.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, as well as singlets for the two methyl groups and the amine protons.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the quinoline core and the two methyl carbons.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).
Biological Activity and Signaling Pathways
N6,7-Dimethylquinoline-5,6-diamine has shown promise as a bioactive molecule, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Preliminary studies suggest that N6,7-Dimethylquinoline-5,6-diamine exhibits cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis. This programmed cell death is thought to be initiated through pathways involving oxidative stress and mitochondrial dysfunction.
Logical Relationship of Apoptosis Induction:
Caption: Postulated mechanism of apoptosis induction.
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial properties. However, the precise mechanism of its antimicrobial action has not yet been fully elucidated and remains an area for further investigation.
Experimental Workflows
The general workflow for investigating the chemical and biological properties of N6,7-Dimethylquinoline-5,6-diamine is outlined below.
Experimental Workflow for Synthesis and Characterization:
Caption: General synthesis and characterization workflow.
Conclusion
N6,7-Dimethylquinoline-5,6-diamine is a compound with significant potential for further research and development. While its fundamental chemical properties have been partially characterized, a deeper understanding of its spectroscopic profile and biological mechanisms of action is required. The experimental frameworks and data presented in this guide aim to facilitate future investigations into this promising molecule.
